molecular formula C17H15N3O6S B2427058 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-4-nitrophenyl)propanamide CAS No. 899758-22-6

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-4-nitrophenyl)propanamide

Cat. No.: B2427058
CAS No.: 899758-22-6
M. Wt: 389.38
InChI Key: FNBFFNWBGALHJK-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-4-nitrophenyl)propanamide is a complex organic compound with significant relevance in scientific research due to its unique chemical structure and diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-4-nitrophenyl)propanamide generally involves multiple-step organic reactions. It typically begins with the preparation of the benzo[d]isothiazole core, followed by the introduction of the dioxido and oxo functionalities. The propanamide group is introduced in the final steps, employing nucleophilic substitution or similar methods.

Industrial Production Methods: Industrial production of this compound would involve optimizing the synthetic routes for large-scale reactions, emphasizing yield efficiency and minimizing impurities. It would utilize robust catalysts and potentially automated processes to maintain consistent production standards.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound may undergo oxidation at specific sites, altering its functional groups.

  • Reduction: The nitro group is a common site for reduction reactions, possibly converting into an amino group.

  • Substitution: Nucleophilic or electrophilic substitution can occur, particularly at positions adjacent to the functional groups.

Common Reagents and Conditions:

  • Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperatures.

  • Reduction: Hydrogen gas with a palladium catalyst, or chemical reducing agents like tin(II) chloride in acid.

  • Substitution: Depending on the group being substituted, reagents like lithium aluminum hydride or sodium hydride can be employed.

Major Products: The products vary based on the reaction but often include derivatives with altered functional groups that retain the core benzo[d]isothiazole structure.

Scientific Research Applications

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-4-nitrophenyl)propanamide has applications across various fields:

  • Chemistry: Used as an intermediate in synthesizing other complex organic molecules.

  • Biology: Investigated for its potential as a biochemical probe.

  • Medicine: Explored for its therapeutic potential in targeting specific biological pathways.

  • Industry: Potentially useful as a precursor in manufacturing specialized chemicals or materials.

Mechanism of Action

The compound's mechanism of action often involves interacting with molecular targets through its functional groups. This might include binding to enzyme active sites or altering cell signaling pathways. The exact molecular pathways would be highly dependent on the specific application and the biological environment.

Comparison with Similar Compounds

  • Benzo[d]isothiazole: Shares the core structure but lacks the additional functional groups.

  • Other Nitro-substituted Isothiazoles: Similar in having nitro groups but differ in the rest of the structure, affecting their reactivity and applications.

That gives a decent overview of what 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-4-nitrophenyl)propanamide is and how it’s studied and used. Got any more questions about this compound or something else you’d like to dive into?

Properties

IUPAC Name

N-(2-methyl-4-nitrophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O6S/c1-10-9-12(20(23)24)7-8-14(10)18-16(21)11(2)19-17(22)13-5-3-4-6-15(13)27(19,25)26/h3-9,11H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBFFNWBGALHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(C)N2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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